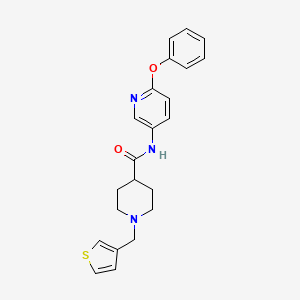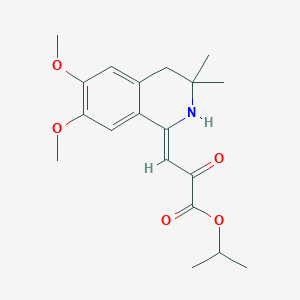![molecular formula C22H23FN4O3 B5965211 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)
3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the triazine family, which has been shown to possess a wide range of pharmacological activities. In
Mechanism of Action
The exact mechanism of action of 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine is not fully understood. However, it has been suggested that its pharmacological activities may be mediated through the modulation of neurotransmitter systems, such as the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
In animal models, 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine has been found to possess anticonvulsant, anxiolytic, and antidepressant activities. Additionally, it has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine in lab experiments is its broad range of pharmacological activities. Additionally, its synthesis method is relatively simple and can be performed in a standard laboratory setting. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine. One area of interest is the development of more potent and selective derivatives of this compound with improved pharmacological activities. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in neurological disorders. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine is a chemical compound with broad pharmacological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied in animal models for its neuroprotective effects. However, further research is needed to fully elucidate its mechanism of action and potential toxicity before it can be considered for use in humans.
Synthesis Methods
The synthesis of 3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine involves the condensation of 4-fluorophenylpyrrolidine with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate, followed by the cyclization of the resulting Schiff base with hydrazine hydrate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant activities. Additionally, it has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-[3-(4-fluorophenyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-28-19-10-16(11-20(29-2)21(19)30-3)18-12-24-26-22(25-18)27-9-8-15(13-27)14-4-6-17(23)7-5-14/h4-7,10-12,15H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOOQLQEYRODFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NC(=N2)N3CCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)



![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)
![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B5965225.png)